Thermal Stability Superiority of 3,5-Dichlorophenylboronic Acid‑Derived Hyperbranched Polyphenylenes Over Bromide Analogs
In a direct comparative study, hyperbranched polyphenylenes (HBPs) synthesized via Suzuki polycondensation using 3,5‑dichlorophenylboronic acid (BOH‑Cl) demonstrated a 1% weight‑loss temperature (Td1%) of 402 °C, which is explicitly reported to be higher than that of HBPs prepared from the corresponding bromide monomers under identical polymerization and thermal treatment conditions (260 °C, 3 h) . The chloride‑terminated polymers additionally retained solubility in organic solvents after thermal curing at 260 °C, a dual advantage (thermal robustness plus post‑cure processability) not achieved by the bromide‑derived analogs.
| Evidence Dimension | Thermal decomposition temperature (Td1%) of hyperbranched polyphenylene |
|---|---|
| Target Compound Data | 402 °C (chloride‑terminated HBP from 3,5‑dichlorophenylboronic acid, BOH‑Cl) |
| Comparator Or Baseline | Lower than 402 °C (HBP from corresponding bromide monomers; exact value not stated, but explicitly inferior per authors) |
| Quantified Difference | Positive ΔTd1% (chloride > bromide); absolute difference not numerically reported but confirmed as significant by the authors |
| Conditions | Suzuki polycondensation with Pd(OAc)₂/SPhos catalyst; thermal treatment at 260 °C for 3 h under N₂; TGA measurement |
Why This Matters
For procurement decisions in microelectronic materials R&D, the chloride‑based monomer delivers a measurable thermal stability margin over the bromide analog, directly expanding the operational temperature window of the resulting polymer coating.
